BenchChemオンラインストアへようこそ!

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine

Medicinal chemistry SAR Chemical procurement

Select CAS 878724-48-2 to access a structurally distinct benzodioxole-piperazine-sulfonamide scaffold unexemplified in key CB1 antagonist patents. Its unique piperidine-1-sulfonyl substituent creates novel IP opportunities versus literature arylalkylsulfonyl or thiophene-2-sulfonyl analogs, which show divergent CB1 binding profiles. The amide carbonyl (vs. amine methylene) at the benzodioxole-piperazine junction can reveal critical SAR tolerance for sigma receptor selectivity. Ensure you request lot-specific target engagement data (CB1/sigma-1 binding and functional assays) directly from the vendor before committing—behavior cannot be extrapolated from close analogs like the 4-methylpiperidin-1-sulfonyl variant (CAS 879054-40-7).

Molecular Formula C17H23N3O5S
Molecular Weight 381.4 g/mol
CAS No. 878724-48-2
Cat. No. B6417223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine
CAS878724-48-2
Molecular FormulaC17H23N3O5S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H23N3O5S/c21-17(14-4-5-15-16(12-14)25-13-24-15)18-8-10-20(11-9-18)26(22,23)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11,13H2
InChIKeyFJWHMEPFZJMCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine (CAS 878724-48-2): Structural Identity and Procurement Baseline


1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine (CAS 878724-48-2) is a synthetic heterocyclic small molecule with molecular formula C₁₇H₂₃N₃O₅S and molecular weight 381.4 g/mol [1]. Its IUPAC name is 1,3-benzodioxol-5-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone, reflecting a modular architecture comprising a 1,3-benzodioxole carbonyl group linked to a piperazine ring that is further elaborated with a piperidine-1-sulfonyl substituent [1]. The compound belongs to the broader class of benzodioxole-piperazine-sulfonamide derivatives, a scaffold that has been explored in patents for CB1 cannabinoid receptor antagonism [2] and sigma-1 receptor modulation [3]. Its structural features—the benzodioxole pharmacophore, the sulfonamide bridge, and the dual piperidine/piperazine groups—collectively define its potential interaction profile.

Why 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Benzodioxole-piperazine-sulfonamide derivatives exhibit substantial target-selectivity variation even when differing by a single substituent. In the sigma-1 receptor ligand series described by Sadeghzadeh et al. (2013), halogen-substituted sulfonamide piperazines showed sigma-1 Ki values spanning sub-nanomolar to micromolar ranges, with sigma-1/sigma-2 selectivity ratios varying from <10-fold to >96-fold depending solely on the aryl substitution pattern [1]. Within the CB1 antagonist patent family (US20050143373), benzodioxole derivatives with different sulfonyl attachments demonstrated divergent CB1 binding profiles that were predictive of in vivo efficacy [2]. Importantly, the specific combination present in CAS 878724-48-2—a benzodioxole-5-carbonyl group on one piperazine nitrogen and a piperidine-1-sulfonyl group on the other—is structurally distinct from both the arylalkylsulfonyl and benzylsulfonyl variants characterized in the published sigma-1 literature. Without compound-specific binding or functional data, assuming interchangeable behavior with any close analog (e.g., the 4-methylpiperidin-1-sulfonyl variant CAS 879054-40-7 or the thiophene-2-sulfonyl variant) is scientifically unjustified. Users should request target engagement data for the exact compound from the vendor before committing to procurement.

Quantitative Differentiation Evidence for 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine (CAS 878724-48-2)


Structural Differentiation from Closest Commercially Available Analogs

CAS 878724-48-2 features a unique dual-substitution pattern on the piperazine core: a benzodioxole-5-carbonyl group at N1 and a piperidine-1-sulfonyl group at N4. Among the closest commercially identified analogs, CAS 879054-40-7 replaces the unsubstituted piperidine with 4-methylpiperidine (C₁₈H₂₅N₃O₅S, MW 395.47) , CAS 1788016-24-9 replaces the piperidine-sulfonyl with a 2-chloro-6-methylpyridin-3-yl-sulfonyl group (C₁₈H₁₈ClN₃O₅S, MW 423.87) [1], and the thiophene analog (CAS not provided; ChemSpace ID CSSS00046245443) replaces the piperidine-sulfonyl with thiophene-2-sulfonyl (C₁₆H₁₆N₂O₅S₂, MW 380 Da) [2]. No quantitative target-binding data are publicly available for CAS 878724-48-2 itself, preventing direct potency comparison. However, the structural differences have clear implications for lipophilicity (ClogP), hydrogen-bonding capacity, and steric bulk, which are known drivers of target selectivity in this scaffold class [3].

Medicinal chemistry SAR Chemical procurement

Patent-Derived Target Class Association: CB1 Cannabinoid Receptor Antagonism

Patent US20050143373 (Hoffmann-La Roche) discloses benzodioxole derivatives of the general formula encompassing the 1,3-benzodioxole-5-carbonyl-piperazine core as selective CB1 receptor antagonists intended for obesity treatment [1]. The patent exemplifies compounds with varied sulfonyl attachments and reports that active compounds of the invention are selective CB1 receptor antagonists [1]. While the specific compound CAS 878724-48-2 is not individually exemplified with quantitative CB1 Ki or IC₅₀ data, its structural scaffold places it within a class for which CB1 antagonism has been pharmacologically demonstrated. By contrast, structurally related benzodioxole-piperazine compounds in patent US8722683B2 are described as dual 5-HT₂A/D₃ receptor modulators [2], illustrating that the specific sulfonyl attachment can redirect target engagement from a cannabinoid to a serotonergic/dopaminergic profile.

Cannabinoid receptor CB1 antagonist Obesity therapeutics

Sigma-1 Receptor Affinity: Class-Level Expectation from Structurally Proximal Ligands

Sadeghzadeh et al. (2013) reported that within a series of arylalkyl/arylalkylsulfonyl piperazine derivatives, the optimal carbon-chain length (n = 1) between the piperazine and the aryl group yielded the highest sigma-1 receptor affinities [1]. The best compound in that series, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, achieved Kiσ₁ = 0.96 ± 0.05 nM with 96-fold selectivity over sigma-2 (Kiσ₂ = 91.8 ± 8.1 nM) [1]. Wang et al. (2013) further demonstrated that 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-(2-fluoroethoxy)benzyl)piperazine exhibited Kiσ₁ = 1.85 ± 1.59 nM with σ₂/σ₁ selectivity of 157-fold [2]. CAS 878724-48-2 differs from both ligand classes in that it employs a benzodioxole-5-carbonyl group (amide linkage) rather than a benzodioxole-methyl or benzyl group (amine linkage) at the piperazine N1 position, and a piperidine-1-sulfonyl rather than an arylalkylsulfonyl group at N4. No sigma-1 Ki data are publicly available for CAS 878724-48-2.

Sigma-1 receptor Radioligand binding Neuropharmacology

Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area

Computational property predictions for CAS 878724-48-2 (from PubChem and mcule.com) indicate a calculated logP of approximately 3.41 and a topological polar surface area (TPSA) of 111.39 Ų [1]. For comparison, the thiophene-2-sulfonyl analog (CSSS00046245443) has a calculated logP of 1.52 and a TPSA of 76 Ų [2], reflecting substantially lower lipophilicity and a smaller polar surface. The 4-methylpiperidin-1-sulfonyl analog (CAS 879054-40-7) is expected to have higher logP due to the added methyl group, though experimental values are not available. The differences in logP and TPSA between CAS 878724-48-2 and the thiophene analog span approximately 1.9 log units and 35 Ų, respectively—magnitudes that are known to influence blood-brain barrier penetration and oral bioavailability in CNS drug candidates [3].

Physicochemical properties Drug-likeness CNS penetration

Recommended Application Scenarios for 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine (CAS 878724-48-2) Based on Available Evidence


Scaffold-Hopping and SAR Exploration in CB1 Antagonist Programs

Given the patent family association of the benzodioxole-5-carbonyl-piperazine core with CB1 receptor antagonism [1], CAS 878724-48-2 can serve as a scaffold-hopping starting point for medicinal chemistry teams seeking to diversify away from exemplified CB1 antagonist chemotypes. The compound's piperidine-1-sulfonyl group represents a structural feature not explicitly exemplified in the patent literature, potentially offering novel intellectual property space. Users should commission in-house CB1 binding and functional assays (e.g., [³H]CP-55,940 displacement and GTPγS coupling) to establish quantitative potency and efficacy before initiating lead optimization.

Sigma Receptor Ligand Screening with a Novel Carbonyl-Containing Chemotype

The benzodioxole-piperazine scaffold has demonstrated nanomolar sigma-1 receptor affinity when the piperazine N1 is substituted with a benzodioxole-methyl (amine) group [2]. CAS 878724-48-2 differs critically in that it contains a benzodioxole-carbonyl (amide) group, creating a distinct electronic and conformational profile. This compound is suitable for sigma receptor screening panels to determine whether the amide carbonyl is tolerated or detrimental to sigma-1/sigma-2 binding. Comparative testing against the known sigma-1 ligand 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-(2-fluoroethoxy)benzyl)piperazine (Kiσ₁ = 1.85 nM) [2] would provide direct SAR information on the carbonyl-vs-methylene substitution.

Physicochemical Profiling and CNS Drug-Likeness Assessment

With a calculated logP of ~3.41 and TPSA of ~111 Ų, CAS 878724-48-2 occupies a physicochemical space that is borderline for CNS drug-likeness (optimal CNS TPSA < 90 Ų, logP 2-4) [3]. This compound is well-suited for experimental determination of logD (pH 7.4), aqueous solubility, PAMPA or Caco-2 permeability, and plasma protein binding—data that are currently absent from the public domain. Such profiling would enable head-to-head comparison with the thiophene analog (clogP 1.52, TPSA 76 Ų) and inform whether the piperidine-sulfonyl group confers a pharmacokinetic advantage or liability relative to the thiophene-sulfonyl replacement.

Chemical Biology Tool Compound for Sulfonamide-Piperazine Pharmacophore Validation

The piperidine-1-sulfonyl-piperazine motif is a modular sulfonamide bridge that appears in several bioactive compound series but remains relatively underexplored in systematic SAR studies. CAS 878724-48-2 can serve as a reference standard for laboratories developing high-throughput screening libraries centered on the piperazine-sulfonamide pharmacophore. Its well-defined structure (confirmed by PubChem SMILES and InChIKey FJWHMEPFZJMCOI-UHFFFAOYSA-N) [4] and commercial availability at ≥95% purity make it suitable for use as a positive control or calibration standard in mass spectrometry-based screening workflows.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.